Pyrazole, 1-(trimethylsilyl)-

Übersicht

Beschreibung

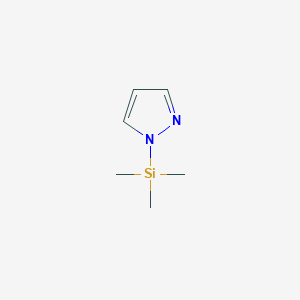

Pyrazole, 1-(trimethylsilyl)-: is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The trimethylsilyl group attached to the pyrazole ring enhances its chemical reactivity and stability, making it a valuable compound in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Cycloaddition Reactions: Pyrazole derivatives, including 1-(trimethylsilyl)-pyrazole, can be synthesized via cycloaddition reactions involving terminal alkynes and hydrazines.

One-Pot Condensation: Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles.

Industrial Production Methods: Industrial production of 1-(trimethylsilyl)-pyrazole often involves the use of palladium-catalyzed coupling reactions. These reactions provide high yields and selectivity, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Reactivity and Mechanisms

The reactivity of pyrazole, 1-(trimethylsilyl)- is largely influenced by the electronic effects of the trimethylsilyl group:

-

Electrophilic Substitution : The presence of the trimethylsilyl group at position 3 makes it easier to form carbanions, which can engage in electrophilic substitution reactions. This property is particularly useful for synthesizing halogenated pyrazoles .

-

Formation of Aminopyrazoles : The compound can undergo cyclization reactions with arylsulfonyl hydrazides to yield aminopyrazoles. The mechanism involves sequential cyclization and sulfenylation reactions under specific catalytic conditions .

Recent Advances

Recent literature has emphasized innovative synthetic strategies for pyrazole derivatives that leverage the unique properties of the trimethylsilyl group:

-

Oxidative Coupling : The use of titanium imido complexes in oxidative coupling has emerged as a promising method for synthesizing multisubstituted pyrazoles without traditional hazardous reagents like hydrazine .

-

Bioactive Compounds : Pyrazoles are recognized for their presence in numerous bioactive compounds, making them significant in pharmaceutical research. The ability to modify their structure through reactions involving trimethylsilyl groups enhances their potential applications in drug design .

Mechanistic Insights

Studies have provided insights into the mechanisms underlying these reactions:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Agents : Pyrazole derivatives have been explored for their anticancer properties. Research indicates that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds derived from 1-(trimethylsilyl)-pyrazole have shown promising results in inhibiting tumor growth .

- Antimicrobial Activity : Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For example, 4-substituted pyrazoles have been identified as effective against bacterial strains, showcasing their potential as new antibiotics .

- Anti-Inflammatory Properties : Pyrazole compounds have also been studied for their anti-inflammatory effects. Specific derivatives have demonstrated significant inhibition of inflammatory pathways, making them candidates for treating inflammatory diseases .

- Neurodegenerative Diseases : Recent research has focused on the application of pyrazole scaffolds in developing therapeutics for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These compounds target key pathologies associated with these conditions, offering new avenues for treatment .

Agrochemicals

Pyrazole derivatives are widely used in agriculture as fungicides and herbicides. For example, bixafen, a pyrazole-carboxamide fungicide, is employed to control diseases in crops like rapeseed and cereals . The incorporation of fluorine into pyrazole structures has been shown to enhance their efficacy and stability as agrochemicals .

Data Tables

| Application Area | Example Compounds | Key Findings |

|---|---|---|

| Medicinal Chemistry | 1-(Trimethylsilyl)-pyrazole derivatives | Anticancer activity against various cell lines |

| Antimicrobial | 4-Substituted pyrazoles | Effective against multiple bacterial strains |

| Anti-inflammatory | Specific pyrazole derivatives | Significant inhibition of inflammatory pathways |

| Agrochemicals | Bixafen | Effective fungicide for rapeseed and cereals |

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects of 1-(trimethylsilyl)-pyrazole derivatives on cancer cell lines.

- Methodology : Various derivatives were synthesized and tested against breast cancer cell lines.

- Results : Certain derivatives exhibited IC50 values indicating potent anticancer activity.

-

Antimicrobial Efficacy Evaluation :

- Objective : To assess the antimicrobial properties of 4-substituted pyrazoles.

- Methodology : Disc diffusion method was employed against common bacterial pathogens.

- Results : Several compounds showed zones of inhibition comparable to standard antibiotics.

Wirkmechanismus

The mechanism of action of 1-(trimethylsilyl)-pyrazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can stabilize intermediates, facilitating various chemical transformations. Molecular targets include enzymes and receptors, where the compound can inhibit or activate specific pathways .

Vergleich Mit ähnlichen Verbindungen

- 4-Trimethylsilyl-1H-pyrazole

- 1-Trimethylsilyl-4-methyl-1H-pyrazole

Comparison: 1-(Trimethylsilyl)-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to other trimethylsilyl-pyrazole derivatives, it offers different reactivity profiles, making it suitable for specific synthetic applications .

Biologische Aktivität

Pyrazole derivatives, including 1-(trimethylsilyl)-pyrazole, are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

1-(Trimethylsilyl)-pyrazole is characterized by the presence of a trimethylsilyl group attached to the pyrazole ring. This modification can influence the compound's solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance:

- Antibacterial Efficacy : A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds were reported to be lower than those of standard antibiotics like chloramphenicol .

- Antifungal Properties : Pyrazole derivatives have also shown antifungal activity. One study noted that compounds derived from pyrazole-1-carbothiohydrazide had MIC values comparable to standard antifungal agents against Candida albicans and Aspergillus niger .

| Compound | Target Organism | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| 21a | Staphylococcus aureus | 62.5 | Chloramphenicol |

| 21b | Klebsiella pneumoniae | 125 | Clotrimazole |

| 21c | Aspergillus niger | 62.5 | Clotrimazole |

Anticancer Activity

Pyrazoles have been extensively studied for their anticancer properties:

- Mechanism of Action : Research indicates that pyrazole derivatives can inhibit various kinases involved in cancer progression. For example, a derivative exhibited significant inhibition against BRAF (V600E) with an IC50 value of 0.19 µM, suggesting its potential as an anticancer agent .

- Cell Line Studies : Several studies evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines such as HepG2 and MCF-7. Compounds showed promising cytotoxicity with IC50 values ranging from 1.1 to 3.3 µM .

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| 28 | HepG2 | 1.5 | Anticancer |

| 30 | A375 | 1.32 | Anticancer |

| 36 | MCF-7 | 3.3 | Anticancer |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented:

- Inhibition Studies : Pyrazoles have been shown to inhibit inflammatory pathways effectively, leading to a reduction in inflammatory markers in various models .

Other Biological Activities

Beyond antimicrobial and anticancer activities, pyrazoles exhibit a range of other pharmacological effects:

- Analgesic and Antipyretic Effects : Certain pyrazole derivatives function as analgesics and antipyretics, similar to well-known drugs like phenazone .

- Neuroprotective Properties : Some studies suggest that pyrazoles may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Case Studies

- Study on Multidrug-Resistant Strains : A recent study focused on the efficacy of functionalized pyrazoles against multidrug-resistant strains of Staphylococcus. The results indicated moderate activity but suggested that nanoformulation could enhance efficacy .

- Anticancer Evaluation : Another investigation assessed a series of pyrazole derivatives for their anticancer activity against various cell lines, revealing compounds with significant growth inhibition rates .

Eigenschaften

IUPAC Name |

trimethyl(pyrazol-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXARFPMROXNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342317 | |

| Record name | Pyrazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18156-75-7 | |

| Record name | 1-(Trimethylsilyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18156-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.